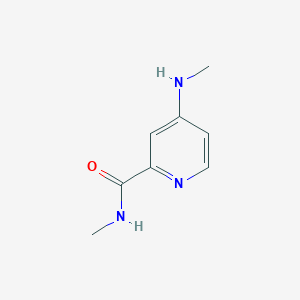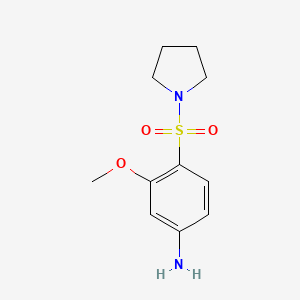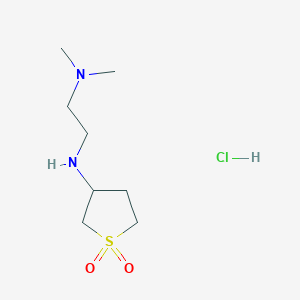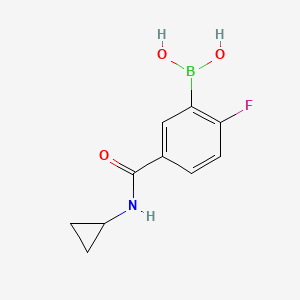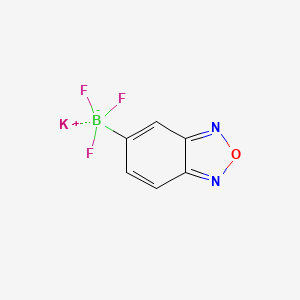
2-Chloro-4,6-diiodo-3-pyridinol
Descripción general
Descripción
2-Chloro-4,6-diiodo-3-pyridinol is a biochemical compound with the molecular formula C5H2ClI2NO and a molecular weight of 381.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-diiodo-3-pyridinol is characterized by the presence of chlorine, iodine, nitrogen, and oxygen atoms in its pyridinol ring . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
2-Chloro-4,6-diiodo-3-pyridinol has a molecular weight of 381.34 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
.
Biochemical Synthesis
This compound is involved in the synthesis of various biochemicals. Its reactivity due to the presence of halogens (chlorine and iodine) allows it to participate in substitution reactions, which are fundamental in constructing complex organic molecules for research and therapeutic purposes .
Analytical Chemistry
In analytical chemistry, 2-Chloro-4,6-diiodo-3-pyridinol can be used as a standard or reagent. Its well-defined structure and properties enable it to serve as a benchmark for calibrating instruments or as a reactant in chemical assays .
Controlled Environment Research
Researchers use this compound in controlled environment studies, such as cleanroom applications, where its stability and low reactivity under specific conditions ensure that it does not interfere with sensitive experiments .
Advanced Battery Science
The compound’s unique electrochemical properties may be explored in the field of advanced battery science and technology. Its halogen elements could potentially be involved in redox reactions within battery cells, contributing to the development of new energy storage solutions .
Cell Biology
In cell biology, 2-Chloro-4,6-diiodo-3-pyridinol might be used as a marker or agent in cellular assays. Its molecular structure allows it to interact with cellular components, providing insights into cell function and pathology .
Genomics and Proteomics
The compound could play a role in genomics and proteomics by acting as a precursor or intermediate in the synthesis of compounds used for DNA/RNA analysis or protein profiling, aiding in the understanding of genetic and protein-related diseases .
Pharmaceutical Development
Finally, 2-Chloro-4,6-diiodo-3-pyridinol may be used in the development of new pharmaceuticals. Its iodine content is particularly valuable in the synthesis of iodine-rich drugs, which are often used in radiopharmaceuticals for diagnostic imaging .
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-3-pyridinol, indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Specific safety and hazard information for 2-Chloro-4,6-diiodo-3-pyridinol is not available in the search results.
Propiedades
IUPAC Name |
2-chloro-4,6-diiodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENUVBOVGRYYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1I)Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-diiodo-3-pyridinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



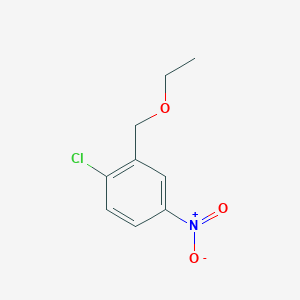

amine](/img/structure/B1454245.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

